molecular formula C21H23BrN4O2 B2837977 2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one CAS No. 391220-31-8

2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one

Cat. No.: B2837977
CAS No.: 391220-31-8
M. Wt: 443.345
InChI Key: LPZMDEDBUHFNIS-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one is a complex organic compound featuring a bromine atom, a methyl group, and a unique oxatriazolo-benzotriazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

391220-31-8

Molecular Formula

C21H23BrN4O2

Molecular Weight

443.345

IUPAC Name

2-bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one

InChI

InChI=1S/C21H23BrN4O2/c1-12(2)19(22)21(27)24-16-8-6-7-9-17(16)26-25(24)20(23-28-26)18-14(4)10-13(3)11-15(18)5/h6-12,19H,1-5H3

InChI Key

LPZMDEDBUHFNIS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=NON3N2N(C4=CC=CC=C43)C(=O)C(C(C)C)Br)C

solubility

not available

Origin of Product

United States

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